molecular formula C25H16FN3O6 B2858654 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-62-0

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2858654
CAS No.: 877657-62-0
M. Wt: 473.416
InChI Key: OFRXNSQXHIPGES-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase , a central serine/threonine protein kinase in the DNA damage response (DDR) pathway. This compound is a key research tool for elucidating the complex mechanisms of DNA double-strand break repair, cell cycle checkpoint activation, and their roles in tumorigenesis. By specifically inhibiting ATM kinase activity, researchers can probe the downstream consequences on effector proteins like CHK2, p53, and H2AX, providing critical insights into cellular survival and apoptosis decisions following genotoxic stress. Its high selectivity profile makes it exceptionally valuable in oncological research for sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics , exploring synthetic lethal interactions in DDR-deficient cancers, and investigating mechanisms of resistance to anticancer therapies. Furthermore, this inhibitor is utilized in neuroscience research to model and study the pathophysiology of the human genetic disorder Ataxia-Telangiectasia (A-T) , which is caused by mutations in the ATM gene, thereby facilitating the study of cerebellar degeneration and immune dysfunction.

Properties

CAS No.

877657-62-0

Molecular Formula

C25H16FN3O6

Molecular Weight

473.416

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H16FN3O6/c26-14-5-8-16(9-6-14)29-24(31)23-22(17-3-1-2-4-18(17)35-23)28(25(29)32)12-21(30)27-15-7-10-19-20(11-15)34-13-33-19/h1-11H,12-13H2,(H,27,30)

InChI Key

OFRXNSQXHIPGES-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrimidine derivative. The presence of the 4-fluorophenyl group adds to its structural complexity and may influence its biological activity.

Molecular Formula and Weight

  • Molecular Formula : C₁₆H₁₃F₁N₂O₄
  • Molecular Weight : 300.29 g/mol

Cytotoxicity

Research indicates that compounds containing similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of benzo[d][1,3]dioxole have shown cytotoxic effects with IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF-716.19 ± 1.35
Compound BHCT-11617.16 ± 1.54
This compoundTBDTBD

The mechanism by which compounds similar to this compound exert their effects is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For example, some derivatives act as inhibitors of the excitatory amino acid transporter , which plays a role in glutamate signaling in the brain .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on breast cancer cell lines. The results indicated that modifications to the dioxole structure significantly impacted cytotoxic potency .
  • Structure-Activity Relationship (SAR) : Research focused on understanding how different substitutions on the benzo[d][1,3]dioxole core affect biological activity. It was found that fluorination at specific positions enhanced cytotoxicity against certain cancer cell lines .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes.

Synthetic Pathway Overview

  • Starting Materials : Benzo[d][1,3]dioxole derivatives and fluorinated phenyl compounds.
  • Reagents : Common reagents include bases like NaOH for condensation and various solvents such as DMSO.
  • Final Product Isolation : Purification through recrystallization or chromatography.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant potential in various scientific applications. This article explores its applications in medicinal chemistry, particularly in cancer treatment and neuroprotection, while also providing insights into its biochemical properties and mechanisms of action.

Cancer Treatment

Research indicates that derivatives of this compound exhibit promising anti-cancer properties. Specifically, compounds with similar structures have been shown to:

  • Inhibit Angiogenesis : The ability to prevent the formation of new blood vessels is crucial in limiting tumor growth. For instance, studies have demonstrated that related compounds can effectively inhibit angiogenesis by targeting specific signaling pathways involved in vascular endothelial growth factor (VEGF) signaling .
  • Overcome Chemoresistance : Some derivatives have been reported to enhance the efficacy of conventional chemotherapeutic agents by inhibiting the P-glycoprotein efflux pump, which is often responsible for drug resistance in cancer cells .

Neuroprotection

The compound's potential neuroprotective effects are linked to its ability to modulate neurotransmitter systems and reduce oxidative stress:

  • Antioxidant Properties : Similar compounds have been shown to exhibit antioxidant activity, which is essential for protecting neuronal cells from oxidative damage associated with neurodegenerative diseases . This property may contribute to the compound's ability to mitigate conditions like Alzheimer's disease and Parkinson's disease.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including NMDA and AMPA receptors. This interaction can help regulate excitotoxicity linked to excessive glutamate signaling, thereby providing neuroprotective effects .

Dual Role as Antioxidant and Pro-Oxidant

Research on related compounds within the kynurenine pathway has highlighted their dual roles as both antioxidants and pro-oxidants depending on concentration and cellular context. Understanding these mechanisms is crucial for developing therapeutic strategies that leverage these properties for treating diseases characterized by oxidative stress .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to its chemical structure can lead to variations in biological activity. Ongoing SAR studies aim to identify the most effective configurations for enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Anti-Cancer Activity

In a recent study published in a peer-reviewed journal, a compound structurally similar to this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating potent anti-cancer activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced markers of oxidative stress and improved cell survival rates. This suggests their potential application in treating neurodegenerative diseases where oxidative stress plays a critical role .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuropyrimidine Derivatives

Compound ID/Name Core Structure R1 R2 Key Differences
Target Compound Benzofuro[3,2-d]pyrimidine-2,4-dione 4-Fluorophenyl Benzo[d][1,3]dioxol-5-yl acetamide Reference compound
877656-68-3 (2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide) Benzofuro[3,2-d]pyrimidine-2,4-dione Phenyl Acetamide (no benzo-dioxole) Lack of fluorine and benzo-dioxole; reduced electron-withdrawing effects
Example 83 () Chromen-4-one + pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl Dimethylamino-isopropoxy Different core; fluorine position impacts kinase selectivity
573939-18-1 (N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Thieno[2,3-d]pyrimidine Chloro-fluorophenyl Triazole-sulfanyl Sulfur-containing linker alters solubility and target interactions

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogues (e.g., 877656-68-3) .
  • Acetamide Linkage : The benzo[d][1,3]dioxole-acetamide moiety improves π-π stacking and hydrogen bonding compared to simpler acetamide or sulfanyl derivatives (e.g., 573939-18-1) .

Bioactivity and Computational Similarity

Table 2: Bioactivity and Similarity Metrics

Compound Target Activity Tanimoto Similarity (Morgan) Bioactivity Cluster ()
Target Compound Kinase inhibition (predicted) 0.85 (vs. 877656-68-3) Group 1 (DNA topoisomerase IIα)
877656-68-3 Anticancer (in vitro) 1.00 (self) Group 1
Example 83 () Kinase inhibition (EGFR) 0.62 Group 3 (Tyrosine kinase)
5d () Anti-inflammatory, antibacterial 0.45 Group 5 (COX-2 inhibition)

Key Findings :

  • The target compound shares high structural similarity (Tanimoto >0.8) with 877656-68-3, suggesting overlapping bioactivity profiles, such as topoisomerase inhibition .
  • Lower similarity to benzothiazole derivatives (e.g., 5d) correlates with divergent mechanisms (anti-inflammatory vs. kinase inhibition) .
  • Fluorophenyl-containing compounds (target and Example 83) cluster in kinase-related groups, highlighting fluorine’s role in target specificity .

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Core Formation : Cyclization of benzofuropyrimidinone intermediates under reflux with catalysts (e.g., triethylamine) in polar aprotic solvents like dimethylformamide (DMF) .
  • Acetamide Coupling : Amidation using activated esters (e.g., EDCI/HOBt) to link the benzo[d][1,3]dioxole moiety to the pyrimidinone core. Reaction monitoring via HPLC or TLC ensures intermediate purity .
  • Optimization : Key parameters include inert atmospheres (N₂/Ar) to prevent oxidation and temperature gradients (60–100°C) to control reaction rates .

Q. Q2. Which analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the fluorophenyl and benzodioxole groups. For example, aromatic proton splitting patterns distinguish substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₄H₁₆FNO₆: 457.09 g/mol) and detects isotopic patterns for halogenated groups .
  • HPLC-PDA : Purity >95% is achievable using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. Q3. How do structural analogs with chloro/methyl substituents compare in bioactivity, and what contradictions exist in published data?

Methodological Answer:

  • Comparative Analysis : Replace the 4-fluorophenyl group with 4-chlorophenyl or 3,4-dimethylphenyl (see Table 1).

    SubstituentActivity (IC₅₀)TargetReference
    4-Fluorophenyl12 µM (Kinase X)Anticancer
    4-Chlorophenyl8 µM (Kinase X)Anticancer
    3,4-Dimethylphenyl25 µM (Kinase X)Anticancer
  • Contradictions : Chlorophenyl analogs in show higher potency than fluorophenyl derivatives in , possibly due to enhanced electron-withdrawing effects. However, solubility limitations in chlorinated derivatives may reduce in vivo efficacy .

Q. Q4. What strategies resolve low aqueous solubility during in vitro bioassays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
  • Prodrug Design : Introduce phosphate esters at the acetamide carbonyl to improve hydrophilicity .

Q. Q5. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications : Replace benzofuropyrimidinone with pyridopyrimidine to assess ring size impact on target binding .
  • Substituent Screening : Test electron-deficient (e.g., nitro) vs. electron-rich (e.g., methoxy) groups on the benzodioxole ring for π-π stacking interactions .
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent steric/electronic parameters with IC₅₀ values .

Mechanistic and Translational Questions

Q. Q6. What experimental models are suitable for evaluating anticancer mechanisms?

Methodological Answer:

  • In Vitro :
    • Apoptosis assays (Annexin V/PI staining) in HeLa or MCF-7 cells .
    • Kinase inhibition profiling (e.g., EGFR, VEGFR2) using competitive ATP-binding assays .
  • In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg (oral/i.p.) with weekly tumor volume monitoring .

Q. Q7. How can metabolic stability be assessed to improve pharmacokinetic profiles?

Methodological Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates need for structural stabilization .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM minimizes drug-drug interaction risks .

Data Interpretation and Validation

Q. Q8. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

  • Bioavailability Checks : Measure plasma concentrations post-administration. Low exposure may explain reduced in vivo efficacy despite high in vitro potency .
  • Metabolite Identification : Use HRMS to detect hydroxylated or glucuronidated metabolites in serum .
  • Target Engagement Assays : Validate target modulation in tumor tissues via Western blot (e.g., phospho-kinase levels) .

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